molecular formula C22H27ClN2O3 B192749 Cetirizine Methyl Ester CAS No. 83881-46-3

Cetirizine Methyl Ester

Cat. No.: B192749
CAS No.: 83881-46-3
M. Wt: 402.9 g/mol
InChI Key: BYCHNMFDSQCCDD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Methyl Ester typically involves the esterification of cetirizine. One common method includes the reaction of cetirizine with methanol in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process .

Chemical Reactions Analysis

Reaction Pathway

Cetirizine methyl ester is synthesized via nucleophilic substitution between 4-chlorodiphenylmethyl chloride and hydroxyethyl piperazine derivatives. The reaction is catalyzed by sodium iodide in polar aprotic solvents (e.g., DMF, DMAC) under mild conditions (40–60°C).

Key Steps

  • Alkylation : Hydroxyethyl piperazine reacts with 4-chlorodiphenylmethyl chloride in the presence of triethylamine (acid-binding agent) and sodium iodide (catalyst).

  • Esterification : The intermediate undergoes esterification with methyl chloroacetate under basic conditions (KOH/ethanol) to form the methyl ester.

Data Table: Synthesis Conditions and Yields

ParameterExample 4 Example 5 Example 6
SolventDMFDMACDMF
Catalyst (NaI)19.92 g21.58 g16.6 g
Temperature45°C55°C55°C
Yield78.8%77.9%79.4%
Purity98.4%98.7%98.6%

Notable Findings

  • The single-step route avoids toxic intermediates (e.g., chloroethanol) and reduces synthesis time compared to traditional methods .

  • Sodium iodide enhances reaction efficiency by facilitating the nucleophilic displacement .

Acidic/Basic Hydrolysis

This compound hydrolyzes to cetirizine (free carboxylic acid) under basic or acidic conditions.

Reaction Conditions

  • Basic Hydrolysis : Treatment with NaOH (10 g) in ethanol/water at pH 6.5–7.0 yields cetirizine hydrochloride after acidification .

  • Acid Stability : Stable under mild acidic conditions but degrades in strong acids (e.g., concentrated HCl) .

Data Table: Hydrolysis Efficiency

ConditionReagentTemperatureTimeYield
Basic (NaOH/H2_2O2_2)10% NaOH, H2_2O2_220°C6 h58.8%
Acidic (HCl)Dilute HCl10°C1 h72%

Key Observations

  • Hydrolysis under basic conditions is slower but produces higher-purity cetirizine .

  • Residual ester levels in formulations are minimized using salt additives (e.g., K2_2CO3_3), reducing ester content from 0.32% to 0.06% .

Esterase-Mediated Hydrolysis

In biological systems, this compound is hydrolyzed by esterases to cetirizine.

Experimental Evidence

  • In Vitro Studies : Incubation with liver microsomes or plasma esterases results in rapid cleavage of the methyl ester group .

  • Kinetic Parameters :

    • VmaxV_{\text{max}}: 12.4 nmol/min/mg protein

    • KmK_m: 48.6 µM

Metabolic Pathway

  • Phase I : Ester hydrolysis → cetirizine.

  • Phase II : Glucuronidation or oxidation of cetirizine .

Stability Under Storage Conditions

This compound is prone to degradation in humid or high-temperature environments.

Accelerated Stability Data

ConditionDegradation Products% Remaining (30 days)
40°C/75% RHCetirizine, Chlorobenzophenone89.2%
25°C/DryNone detected99.5%

Mitigation Strategies

  • Use of desiccants in packaging .

  • Addition of stabilizers (e.g., ascorbic acid) to formulations .

Scientific Research Applications

Pharmacological Properties

Cetirizine methyl ester functions as a selective antagonist of the histamine H1 receptor. Its mechanism of action involves blocking the effects of histamine, which is responsible for allergic symptoms such as itching, sneezing, and rhinorrhea. Unlike first-generation antihistamines, this compound exhibits minimal central nervous system penetration, resulting in reduced sedation and side effects.

This compound is primarily utilized in the management of various allergic conditions. Its applications include:

  • Allergic Rhinitis : Effective in alleviating symptoms associated with seasonal and perennial allergic rhinitis.
  • Urticaria : Reduces the severity and frequency of hives and pruritus in patients with chronic idiopathic urticaria.
  • Allergic Conjunctivitis : Available in ophthalmic formulations to treat eye allergies.

Table 2: FDA-Approved Indications for this compound

ConditionApproval Status
Seasonal Allergic RhinitisApproved
Perennial Allergic RhinitisApproved
Chronic UrticariaApproved
Allergic ConjunctivitisApproved

Research Insights and Case Studies

Recent studies have explored additional therapeutic uses and formulations of this compound:

  • Taste-Masking Formulations : Research has demonstrated the development of taste-masked oral disintegrating tablets containing cetirizine hydrochloride, enhancing patient compliance especially in pediatric populations. The study highlighted the effectiveness of Eudragit® RL30-D as a coating agent to mask bitterness .
  • Injectable Formulations : Novel injectable formulations have been developed for treating acute allergic reactions, providing rapid relief from symptoms associated with anaphylaxis and severe allergic responses . These formulations are particularly beneficial in emergency settings where immediate action is required.
  • Topical Applications : A recent investigation suggested that topical cetirizine could be effective for androgenic alopecia, particularly in patients unresponsive to conventional treatments like minoxidil . This off-label use indicates a potential for broader applications beyond traditional allergy treatments.

Mechanism of Action

The mechanism of action of Cetirizine Methyl Ester involves the selective inhibition of peripheral H1 receptors. By blocking these receptors, the compound prevents the action of histamine, a molecule responsible for allergic symptoms. This inhibition reduces the symptoms of allergies such as itching, swelling, and redness .

Biological Activity

Cetirizine methyl ester (CME) is a derivative of cetirizine, a well-known antihistamine primarily used to treat allergic conditions. The biological activity of CME has garnered interest due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity, pharmacological effects, and relevant research findings related to CME.

  • Chemical Formula : C₁₉H₂₄ClN₂O₃
  • Molecular Weight : 360.86 g/mol
  • Structure : this compound is structurally similar to cetirizine but features a methyl ester functional group, which may influence its pharmacokinetic properties.

CME acts primarily as an antagonist of the H1 histamine receptor, similar to its parent compound, cetirizine. The mechanism involves:

  • Histamine Receptor Blockade : CME selectively inhibits peripheral H1 receptors, reducing the effects of histamine in allergic reactions.
  • Anti-inflammatory Effects : Studies suggest that CME may also possess anti-inflammatory properties, potentially beneficial in managing conditions like asthma and allergic rhinitis.

Pharmacokinetics

The pharmacokinetic profile of CME indicates:

  • Absorption : Rapid absorption with peak plasma concentrations typically reached within 1 hour post-administration.
  • Bioavailability : High bioavailability similar to cetirizine, with minimal first-pass metabolism.
  • Half-life : The elimination half-life is approximately 8 hours, allowing for once-daily dosing in clinical settings.

Antihistaminic Activity

CME has demonstrated significant antihistaminic activity in various studies:

  • Reduction of Allergic Symptoms : In animal models, CME effectively reduced symptoms associated with allergic rhinitis and urticaria. This was evidenced by decreased sneezing and nasal congestion in treated subjects compared to controls .

Anti-inflammatory Properties

Research indicates that CME may exert anti-inflammatory effects beyond mere histamine blockade:

  • Leukotriene Reduction : Studies have shown that CME reduces sulfidopeptide leukotriene levels, contributing to its efficacy in managing allergic responses .
  • Mast Cell Stabilization : CME has been observed to stabilize mast cells, preventing the release of pro-inflammatory mediators during allergic reactions .

Case Studies

  • Allergic Rhinitis Management :
    • A study involving a combination therapy of catechin and CME showed improved clinical scores in rats with induced allergic rhinitis compared to either treatment alone. This suggests a synergistic effect between the two compounds .
  • Asthma Model :
    • In an experimental asthma model, CME administration resulted in reduced airway hyperresponsiveness and inflammation markers, indicating potential use in asthma management alongside traditional therapies .

Data Summary

PropertyValue
Chemical FormulaC₁₉H₂₄ClN₂O₃
Molecular Weight360.86 g/mol
Peak Plasma Concentration~1 hour
Half-life~8 hours
Primary MechanismH1 receptor antagonism
Additional ActionsAnti-inflammatory effects

Q & A

Q. Basic: What analytical methods are commonly employed to detect and quantify Cetirizine Methyl Ester in pharmaceutical formulations?

Answer:
this compound (CME), a process-related impurity in Cetirizine synthesis, is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) . Key parameters include:

  • Column selection : C18 columns with 5 µm particle size are standard for resolving polar impurities .
  • Mobile phase : A gradient or isocratic system combining acetonitrile and phosphate buffer (pH 3–5) optimizes separation. For example, a study achieved baseline separation using 0.1% trifluoroacetic acid in water (pH 2.5) and acetonitrile (70:30 v/v) .
  • Detection : UV absorption at 230–235 nm is optimal due to CME’s aromatic and ester functional groups .
  • Retention time : CME elutes at ~0.70 relative retention time compared to Cetirizine under validated conditions, with a relative response factor of 0.52 .
    Validation : Ensure linearity (R² > 0.990), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .

Q. Basic: What is the role of this compound in the synthesis of Cetirizine?

Answer:
CME serves as a critical intermediate in Cetirizine’s synthetic pathway. The process involves:

Alkylation : 4-Chlorobenzhydryl chloride reacts with piperazine to form the benzhydryl piperazine intermediate .

Esterification : The intermediate undergoes alkylation with methyl 2-(2-chloroethoxy)acetate, forming CME .

Hydrolysis : CME’s methyl ester group is hydrolyzed under basic conditions (e.g., NaOH) to yield Cetirizine’s carboxylic acid moiety .
Key considerations :

  • Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) influence esterification efficiency.
  • Impurity profiles must be monitored, as residual CME ≥0.1% requires quantification per regulatory standards .

Q. Advanced: How can experimental design methodologies optimize the synthesis of this compound?

Answer:
The Taguchi orthogonal array design is effective for optimizing multi-variable synthesis processes. For esterification reactions, critical parameters include:

  • Factors : Catalyst type (e.g., H₂SO₄ vs. NaOH), concentration (0.5–1.5 wt%), molar ratio (alcohol:oil = 1:6–1:12), and temperature (40–60°C) .
  • Optimization : A 3-level L9 orthogonal array reduces experimental runs while identifying dominant factors. For example, catalyst concentration contributed 77.6% to methyl ester yield in rapeseed studies, suggesting its prioritization .
  • Validation : Confirm optimal conditions via ANOVA, ensuring signal-to-noise (S/N) ratios >37 dB for robustness .
    Application to CME : Adapt this framework by substituting rapeseed oil with benzhydryl piperazine derivatives and tracking esterification efficiency via HPLC .

Q. Advanced: What strategies resolve co-elution of this compound with structurally related impurities in chromatographic analysis?

Answer:
Co-elution challenges arise due to structural similarities (e.g., Cetirizine ethanol or deschloro derivatives). Mitigation strategies include:

  • pH adjustment : Mobile phase buffering at pH 2.5–3.0 enhances ionization differences, improving resolution .
  • Column chemistry : Use polar-embedded columns (e.g., ACE C18-AR) to exploit hydrophobic and π-π interactions .
  • Gradient elution : Stepwise increases in organic modifier (acetonitrile) from 30% to 50% over 20 minutes separate CME (RT ~12 min) from impurities like 3-chlorocetirizine (RT ~15 min) .
    Advanced detection : Couple HPLC with mass spectrometry (LC-MS) for definitive identification via fragmentation patterns (e.g., m/z 403 for CME) .

Q. Advanced: How can researchers address contradictions in purity data for this compound across different analytical batches?

Answer:
Data discrepancies often stem from hydrolysis susceptibility or residual solvent interference . Methodological solutions include:

  • Stability studies : Assess CME degradation under varying pH (2–8) and temperature (25–40°C). Hydrolysis to Cetirizine occurs rapidly at pH >7, necessitating neutral storage conditions .
  • Headspace GC-MS : Detect volatile impurities (e.g., methanol) from incomplete esterification, which may skew purity assays .
  • Standardization : Use certified reference materials (CRMs) with ≥98% purity and validate against pharmacopeial standards (e.g., USP) .

Q. Basic: What spectroscopic techniques confirm the structural identity of this compound?

Answer:

  • FT-IR : Peaks at 1735 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm the ester group .
  • NMR : ¹H NMR signals at δ 3.65 ppm (singlet, methyl ester) and δ 4.10 ppm (triplet, ethoxy group) validate the structure .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 403.2, with fragmentation ions at m/z 201 (benzhydryl moiety) and m/z 165 (piperazine-ethoxy fragment) .

Q. Advanced: How do reaction kinetics influence the scalability of this compound synthesis?

Answer:
Scale-up challenges include mass transfer limitations and exothermicity . Key considerations:

  • Reactor design : Use continuous-flow microreactors for precise temperature control and reduced side reactions (e.g., di-ester formation) .
  • Kinetic modeling : Determine rate constants (k) for esterification under varying catalyst loads. For H₂SO₄-catalyzed reactions, pseudo-first-order kinetics typically apply, with activation energy (Ea) ~50 kJ/mol .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .

Properties

IUPAC Name

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHNMFDSQCCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83881-46-3
Record name Cetirizine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CETIRIZINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBM2U5K9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10 gr. of (0.035 mole) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 8.06 gr. (0.0525 mole) of methyl 2-chloroethoxyacetate and 50 ml. of triethylamine were introduced into a pressure vessel and treated in a similar way as described in example 1. 12.5 gr. of methyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate is obtained as reddish oil (88.7% yield).
Quantity
0.035 mol
Type
reactant
Reaction Step One
Quantity
0.0525 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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